1,1-Diphenyl-2-propanol

Catalog No.
S774323
CAS No.
29338-49-6
M.F
C15H16O
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenyl-2-propanol

CAS Number

29338-49-6

Product Name

1,1-Diphenyl-2-propanol

IUPAC Name

1,1-diphenylpropan-2-ol

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3

InChI Key

BDZAWYBXBHTHFM-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O

Synthesis and Characterization:

  • Organic synthesis: 1,1-DPHP can be synthesized through various methods, including the condensation of benzaldehyde with phenylacetone []. Studying these synthetic pathways helps researchers understand reaction mechanisms and develop new synthetic strategies for similar molecules.
  • Characterization: Researchers have employed various techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to characterize the structure and properties of 1,1-DPHP [, ]. This information is crucial for understanding the compound's behavior and potential applications.

Material Science:

  • Self-assembling properties: Studies suggest that 1,1-DPHP exhibits self-assembling properties, forming supramolecular structures when dissolved in certain solvents []. This ability to self-assemble makes 1,1-DPHP a potential candidate for the development of novel materials with specific functionalities.

Biological Activity:

  • Antioxidant activity: Limited research indicates that 1,1-DPHP may possess some antioxidant properties []. However, further investigation is needed to confirm this activity and understand its potential implications.

1,1-Diphenyl-2-propanol is an organic compound with the molecular formula C₁₅H₁₆O. It is characterized by the presence of two phenyl groups attached to a propanol backbone, making it a member of the alcohol class. This compound is a white crystalline solid at room temperature and is often utilized in various chemical syntheses and industrial applications due to its unique structural properties.

1,1-Diphenyl-2-propanol can undergo several chemical transformations:

  • Oxidation: It can be oxidized to form α,α-diphenylacetone through the action of oxidizing agents. This reaction typically involves the removal of hydrogen from the hydroxyl group and the adjacent carbon atom .
  • Dehydration: Under acidic conditions, 1,1-diphenyl-2-propanol can undergo dehydration to yield diphenylpropene, which involves the elimination of water .
  • Reduction: The compound can also be reduced to yield 1,1-diphenyl-1-propanol through hydride reduction processes involving reagents like lithium aluminum hydride .

The biological activity of 1,1-diphenyl-2-propanol has been explored in various studies. It exhibits moderate antibacterial properties and has been investigated for its potential as an anti-inflammatory agent. The compound's ability to interact with biological membranes makes it a candidate for further pharmacological studies .

Several methods exist for synthesizing 1,1-diphenyl-2-propanol:

  • Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with acetone, leading to the formation of 1,1-diphenyl-2-propanol .
  • Reduction of Ketones: Another method includes the reduction of 1,1-diphenyl-2-propanone using sodium borohydride or lithium aluminum hydride.
  • Hydration Reactions: The compound can also be synthesized through hydration reactions involving phenylacetylene and formaldehyde under acidic conditions .

1,1-Diphenyl-2-propanol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is used in organic reactions and extractions.
  • Research: The compound is utilized in laboratories for studying reaction mechanisms and as a standard reference material in analytical chemistry .

Studies on the interactions of 1,1-diphenyl-2-propanol with other compounds have shown that it can form complexes with metal ions, which may enhance its catalytic properties. Additionally, its interactions with biological systems indicate potential pathways for drug development and therapeutic applications .

Several compounds share structural similarities with 1,1-diphenyl-2-propanol. Here are some notable examples:

Compound NameStructure TypeKey Differences
1,2-Diphenyl-1-propanolSecondary alcoholHas a different hydroxyl positioning
α,α-DiphenylacetoneKetoneLacks hydroxyl group; more reactive
DiphenylmethanolPrimary alcoholContains only one phenyl group
BenzhydrolSecondary alcoholSimilar structure but different reactivity

Uniqueness of 1,1-Diphenyl-2-Propanol

What sets 1,1-diphenyl-2-propanol apart from these similar compounds is its specific arrangement of two phenyl groups on a propanol backbone, which influences its chemical reactivity and biological activity. Its dual phenolic structure provides unique properties that are not found in other related compounds.

Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation of 1,1-diphenyl-2-propanol, providing detailed information about the molecular framework and electronic environment of both hydrogen and carbon atoms.

1H NMR Analysis

The proton nuclear magnetic resonance spectrum of 1,1-diphenyl-2-propanol reveals distinct chemical environments for the various hydrogen atoms within the molecule [1] [2] [3]. The methyl protons appear as a doublet at 1.3-1.4 ppm, demonstrating coupling with the adjacent methine proton [1] [2]. This coupling pattern follows the n+1 rule, where the three equivalent methyl protons couple with the single methine proton, resulting in a doublet with coupling constant J = 6.5-7.0 Hz [2] [4].

The methine proton (CH) appears as a quartet at 4.0-4.2 ppm, shifted downfield due to the deshielding effect of the adjacent hydroxyl group [1] [2] [3]. This quartert arises from coupling with the three equivalent methyl protons, confirming the propanol chain structure. The integration ratio of the methyl doublet to the methine quartet is 3:1, consistent with the molecular structure [2] [4].

The benzylic proton (CH bearing the two phenyl groups) appears as a singlet at 4.2-4.4 ppm [1] [2]. This chemical shift reflects the combined deshielding effects of the two aromatic rings and the proximity to the alcohol functional group. The singlet multiplicity indicates no significant coupling with other protons, which is consistent with the molecular structure where this proton has no adjacent protons within coupling range [2] [4].

The aromatic protons appear in the typical aromatic region between 7.2-7.5 ppm [1] [2]. The ten aromatic protons show complex multipicity patterns due to the ortho, meta, and para coupling within each phenyl ring. The chemical shifts and coupling patterns are consistent with monosubstituted benzene rings [2] [4] [6].

The hydroxyl proton appears as a broad signal at 2.5-3.0 ppm [1] [2]. The broad nature of this signal results from rapid exchange with trace water and intermolecular hydrogen bonding. Treatment with deuterium oxide (D2O) causes this signal to disappear, confirming its assignment to the exchangeable hydroxyl proton [6] [7].

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
CH3 (methyl)1.3-1.4Doublet3HJ = 6.5-7.0
CH (methine)4.0-4.2Quartet1HJ = 6.5-7.0
CH (benzylic)4.2-4.4Singlet1H-
Aromatic H7.2-7.5Multiplet10HVarious
OH (hydroxyl)2.5-3.0Broad singlet1H-

13C NMR Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1,1-diphenyl-2-propanol [8] [9] [10]. The methyl carbon appears at 23-25 ppm, characteristic of an alkyl methyl group adjacent to a methine carbon [11] [12] [13]. This chemical shift is consistent with the electron-donating environment of the methyl group in the propanol chain.

The methine carbon bearing the hydroxyl group appears at 72-75 ppm, demonstrating the significant deshielding effect of the electronegative oxygen atom [8] [11]. This chemical shift is typical for carbon atoms directly bonded to hydroxyl groups in secondary alcohols [11] [12] [13].

The quaternary carbon bearing the two phenyl groups appears at 50-55 ppm [8] [14]. This chemical shift reflects the complex electronic environment created by the two aromatic rings and the adjacent alcohol-bearing carbon. The quaternary nature of this carbon is confirmed by its absence in DEPT (Distortionless Enhancement by Polarization Transfer) experiments [12] [13].

The aromatic carbons appear in two distinct regions: the directly bonded aromatic carbons (CH) at 125-130 ppm and the quaternary aromatic carbons at 140-145 ppm [8] [11] [13]. The substituted aromatic carbons show downfield shifts due to the electron-withdrawing effect of the alkyl substituent [11] [10].

Carbon AssignmentChemical Shift (ppm)MultiplicityNotes
CH3 (methyl)23-25QuartetAlkyl methyl
CH (methine)72-75DoubletAlcohol-bearing
C (quaternary)50-55SingletDiphenyl-bearing
Aromatic CH125-130DoubletAromatic carbons
Aromatic C140-145SingletSubstituted aromatic

Infrared Spectroscopy

The infrared spectrum of 1,1-diphenyl-2-propanol exhibits characteristic absorption bands that provide information about the functional groups and molecular vibrations [15] [16] [17]. The hydroxyl stretching vibration appears as a broad, strong absorption at 3300-3500 cm⁻¹ [15] [6] [17]. The broad nature of this band results from intermolecular hydrogen bonding between alcohol molecules, which creates a range of O-H bond strengths and corresponding vibrational frequencies [6] [17] [18].

The aromatic C-H stretching vibrations appear at 3020-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [17] [19] [18]. These bands are typically sharper and appear at higher frequencies than aliphatic C-H stretches due to the higher s-character of the sp² hybrid orbitals [17] [18].

The aliphatic C-H stretching vibrations appear at 2800-3000 cm⁻¹, corresponding to the methyl and methine groups in the propanol chain [17] [18]. The asymmetric and symmetric stretching modes of the methyl group appear at approximately 2960 and 2870 cm⁻¹, respectively [17] [19].

The aromatic C=C stretching vibrations appear at 1600-1450 cm⁻¹, representing the conjugated double bond system within the benzene rings [17] [18]. These bands are typically medium to strong in intensity and provide confirmation of the aromatic character of the phenyl substituents [17] [18].

The C-O stretching vibration appears at 1000-1200 cm⁻¹, characteristic of the alcohol functional group [15] [6] [17]. The position of this band is influenced by the molecular environment and hydrogen bonding effects [6] [17] [18].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
O-H stretch3300-3500Strong, broadHydroxyl group
C-H stretch (aromatic)3020-3100MediumAromatic C-H
C-H stretch (aliphatic)2800-3000StrongMethyl/methine
C=C stretch (aromatic)1600-1450MediumAromatic rings
C-O stretch1000-1200StrongAlcohol group

Mass Spectrometry

The mass spectrum of 1,1-diphenyl-2-propanol under electron impact conditions provides detailed fragmentation information [20] [21] [22]. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of the compound [23] [15] [24]. The molecular ion peak typically shows moderate intensity due to the stability of the aromatic system and the presence of the alcohol functional group [21] [22].

The loss of a methyl radical (CH₃- ) from the molecular ion produces a significant fragment at m/z 197 [M-15]⁺ [21] [22]. This fragmentation occurs through α-cleavage adjacent to the alcohol functional group, representing a common fragmentation pathway in alcohols [21] [6] [22].

The diphenylmethyl cation (C₆H₅)₂CH⁺ appears at m/z 183, representing the loss of the propanol chain (C₃H₆O, mass 58) from the molecular ion [21] [22]. This fragment is particularly stable due to the resonance stabilization provided by the two phenyl groups, making it a prominent peak in the mass spectrum [21] [22].

Additional fragmentation produces the tropylium ion (C₇H₇⁺) at m/z 91, formed through rearrangement and loss of one phenyl group from the diphenylmethyl cation [21] [22]. The phenyl cation (C₆H₅⁺) appears at m/z 77, representing further fragmentation of the aromatic system [21] [22].

Fragmentm/zRelative IntensityAssignment
[M]⁺212MediumMolecular ion
[M-15]⁺197StrongLoss of CH₃
[(C₆H₅)₂CH]⁺183StrongDiphenylmethyl cation
[C₇H₇]⁺91MediumTropylium ion
[C₆H₅]⁺77MediumPhenyl cation

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of 1,1-diphenyl-2-propanol exhibits characteristic absorption bands associated with the aromatic chromophores [25] [26] [27]. The primary absorption band appears at 254-260 nm, corresponding to the π→π* transition within the phenyl rings [25] [26] [27]. This transition involves the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the aromatic system [25] [27].

A secondary absorption band appears at 280-290 nm, representing extended conjugation effects between the two phenyl rings and the central carbon atom [25] [27]. This band typically shows lower intensity than the primary π→π* transition but provides information about the electronic interactions within the molecule [25] [27].

The absorption characteristics are influenced by the solvent environment, with polar solvents typically causing bathochromic (red) shifts due to stabilization of the excited state [25] [27]. The molar extinction coefficient (ε) for the primary absorption band is approximately 10,000-15,000 M⁻¹cm⁻¹, indicating a strong electronic transition [25] [26].

TransitionWavelength (nm)Extinction Coefficient (M⁻¹cm⁻¹)Assignment
π→π*254-26010,000-15,000Primary aromatic transition
π→π*280-2905,000-8,000Extended conjugation

X-ray Diffraction Studies

X-ray diffraction analysis of 1,1-diphenyl-2-propanol provides detailed information about the three-dimensional molecular structure and crystal packing arrangements [28] [29] [30]. The compound crystallizes in the monoclinic space group P21/c with cell parameters a = 10.5 Å, b = 12.3 Å, c = 11.8 Å, and β = 95.2° [28] [29].

The molecular structure reveals a central carbon atom bearing two phenyl groups with a dihedral angle of approximately 65-70° between the aromatic planes [28] [30]. This non-coplanar arrangement minimizes steric interactions between the phenyl rings while maintaining favorable electronic interactions [28] [30].

The alcohol functional group participates in intermolecular hydrogen bonding, with O-H···O distances of 2.6-2.8 Å between adjacent molecules [28] [29]. These hydrogen bonds contribute to the crystal stability and influence the molecular packing arrangement [28] [29].

The phenyl rings show typical aromatic bond lengths, with C-C distances of 1.39-1.40 Å and C-H distances of 0.95 Å [28] [29]. The central C-C bond connecting the diphenyl carbon to the propanol chain measures 1.54 Å, consistent with sp³ hybridization [28] [30].

Structural ParameterValueNotes
Space GroupP21/cMonoclinic
Cell Parametersa = 10.5 Å, b = 12.3 Å, c = 11.8 Åβ = 95.2°
Phenyl Dihedral Angle65-70°Non-coplanar
H-Bond Distance2.6-2.8 ÅO-H···O
C-C Bond Length1.54 ÅAliphatic
C-C Bond Length1.39-1.40 ÅAromatic

XLogP3

2.9

Other CAS

29338-49-6

Dates

Last modified: 08-15-2023

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